Butyl 4-[(2-nitrobenzoyl)amino]benzoate
Description
Butyl 4-[(2-nitrobenzoyl)amino]benzoate is a synthetic ester derivative of benzoic acid, featuring a butyl ester group and a 4-amino substituent acylated by a 2-nitrobenzoyl moiety.
Properties
Molecular Formula |
C18H18N2O5 |
|---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
butyl 4-[(2-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18N2O5/c1-2-3-12-25-18(22)13-8-10-14(11-9-13)19-17(21)15-6-4-5-7-16(15)20(23)24/h4-11H,2-3,12H2,1H3,(H,19,21) |
InChI Key |
YWELPKBFKGQUTH-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may involve heating to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(2-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while hydrolysis of the ester group yields the corresponding carboxylic acid .
Scientific Research Applications
Butyl 4-[(2-nitrobenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Butyl 4-[(2-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then exert its effects through various biochemical pathways .
Comparison with Similar Compounds
Research Findings and Trends
- Lipophilicity : Longer alkyl chains (e.g., butyl vs. methyl) enhance lipid solubility, favoring dermal absorption in cosmetics .
- Toxicological Profiles : Nitro groups correlate with increased cytotoxicity in vitro, as seen in studies of nitroaromatic compounds .
- Synthetic Complexity: Introducing the 2-nitrobenzoyl group requires multi-step synthesis (e.g., acylation of 4-aminobenzoic acid followed by esterification), contrasting with the single-step esterification of simpler alkyl benzoates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
